molecular formula C18H13BrClNO4S B301203 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

Cat. No. B301203
M. Wt: 454.7 g/mol
InChI Key: PNCXCDMJHYCGBH-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione, also known as BR-DIM, is a synthetic compound that has been studied for its potential therapeutic applications. This compound is a thiazolidinedione derivative that has been shown to exhibit anti-cancer properties in various cancer cell lines.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been proposed that 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione may inhibit the activity of certain enzymes that are involved in cancer cell growth and survival. Additionally, 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione may activate certain signaling pathways that lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and Hsp90, which are involved in cancer cell growth and survival. Additionally, 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to activate the JNK signaling pathway, which leads to apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a potentially useful compound for studying cancer cell biology and developing new cancer therapies. However, one limitation of using 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that are affected by the compound. Another direction is to develop more potent analogs of 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione that may have even stronger anti-cancer properties. Finally, research could focus on developing new drug delivery methods for 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione to improve its solubility and effectiveness in vivo.

Synthesis Methods

The synthesis of 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde and 3-chlorothiophene-2-carboxylic acid hydrazide in the presence of acetic acid and glacial acetic acid. The reaction mixture is then refluxed for several hours to obtain the final product.

Scientific Research Applications

5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, colon, and lung cancer cells. In addition, 5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

5-(3-Bromo-4,5-dimethoxybenzylidene)-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C18H13BrClNO4S

Molecular Weight

454.7 g/mol

IUPAC Name

(5Z)-5-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C18H13BrClNO4S/c1-24-14-7-10(6-13(19)16(14)25-2)8-15-17(22)21(18(23)26-15)12-5-3-4-11(20)9-12/h3-9H,1-2H3/b15-8-

InChI Key

PNCXCDMJHYCGBH-NVNXTCNLSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)OC

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)OC

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)C3=CC(=CC=C3)Cl)Br)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.